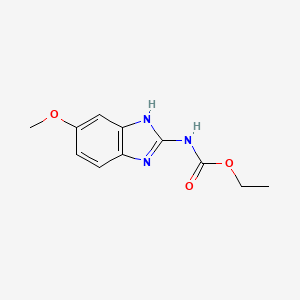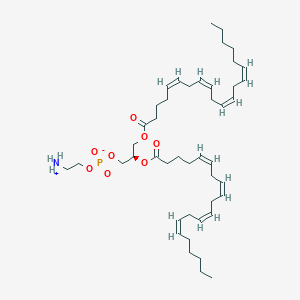![molecular formula C22H21N3O7 B11937360 Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate CAS No. 853334-17-5](/img/structure/B11937360.png)
Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
二异丙基7-(4-硝基苯甲酰基)吡咯并[1,2-b]哒嗪-5,6-二羧酸酯的合成通常涉及多步反应。 一种常见的方法是在微波辐射下,将哒嗪鎓叶立德与活化的炔烃进行环加成反应 . 另一种方法是在MeCN–H2O介质中,将酞嗪与烷基异氰化物和1,1-二氰基烯烃缩合,然后用10%的HCl处理 .
工业生产方法
该化合物的工业生产方法尚未得到充分记录,可能是因为其在研究中专门使用,而不是大规模生产。 有机合成的基本原则适用,例如保持反应条件和纯度。
化学反应分析
反应类型
二异丙基7-(4-硝基苯甲酰基)吡咯并[1,2-b]哒嗪-5,6-二羧酸酯可以进行各种化学反应,包括:
氧化: 这种反应可以引入额外的官能团或修饰现有的官能团。
还原: 这种反应可以将硝基还原为胺。
取代: 这种反应可以将一个官能团替换为另一个官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及用于取代反应的亲核试剂 .
主要产物
这些反应形成的主要产物取决于所用试剂和具体的条件。 例如,硝基的还原可以生成胺衍生物,而氧化可以生成该化合物的各种氧化形式 .
科学研究应用
二异丙基7-(4-硝基苯甲酰基)吡咯并[1,2-b]哒嗪-5,6-二羧酸酯在科学研究中有几种应用:
化学: 用作合成更复杂分子的构建块.
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗炎特性.
作用机制
二异丙基7-(4-硝基苯甲酰基)吡咯并[1,2-b]哒嗪-5,6-二羧酸酯的作用机制涉及其与特定分子靶标的相互作用。 例如,它可以抑制某些酶或干扰细胞通路,从而导致其观察到的生物学效应 . 具体的分子靶标和通路可能因特定的应用和使用环境而异 .
相似化合物的比较
类似化合物
吡咯并[1,2-b]噌啉: 以其发光特性而闻名,并用于类似的应用.
吡咯并[1,2-b]三唑: 研究其作为坏死性凋亡抑制剂的潜力.
独特性
二异丙基7-(4-硝基苯甲酰基)吡咯并[1,2-b]哒嗪-5,6-二羧酸酯因其特定的结构特征而脱颖而出,例如硝基苯甲酰基和二异丙基酯部分,这些特征使其具有独特的化学和生物特性 .
属性
CAS 编号 |
853334-17-5 |
|---|---|
分子式 |
C22H21N3O7 |
分子量 |
439.4 g/mol |
IUPAC 名称 |
dipropan-2-yl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C22H21N3O7/c1-12(2)31-21(27)17-16-6-5-11-23-24(16)19(18(17)22(28)32-13(3)4)20(26)14-7-9-15(10-8-14)25(29)30/h5-13H,1-4H3 |
InChI 键 |
ZKZKZILWDJUZRJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


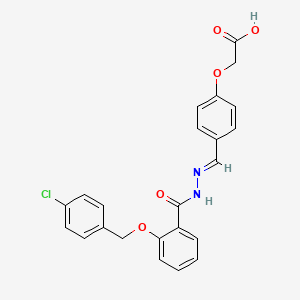
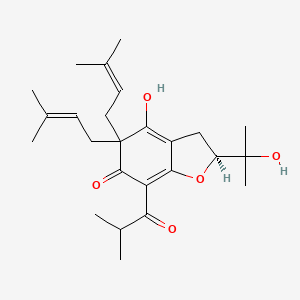

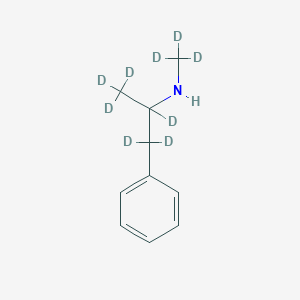
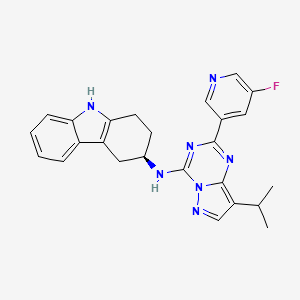
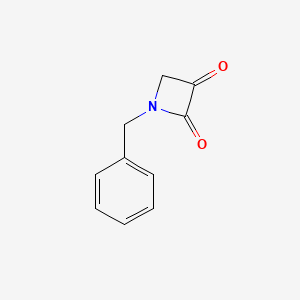
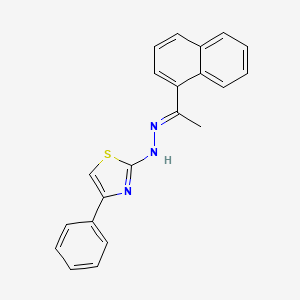
![(2R)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid](/img/structure/B11937309.png)
![5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole](/img/structure/B11937324.png)
![(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide](/img/structure/B11937332.png)

![propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11937349.png)
